
(3-Cyclohexyl-3-methylhex-5-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl-3-methylhex-5-enyl)benzene is an organic compound with the molecular formula C19H28 It is characterized by a cyclohexyl group and a methyl group attached to a hexenyl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-methylhex-5-enyl)benzene typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions, including alkylation and reduction processes.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a cycloaddition reaction, which involves the reaction of a suitable cyclohexene derivative with the hexenyl chain.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring through a Friedel-Crafts alkylation reaction, where the hexenyl chain is alkylated with benzene in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexyl-3-methylhex-5-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexyl-3-methylhex-5-enyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Cyclohexyl-3-methylhex-5-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyclohexyl-3-methylhex-5-enyl)benzene derivatives: Compounds with similar structures but different functional groups attached to the benzene ring.
Cyclohexylbenzene: A simpler compound with a cyclohexyl group directly attached to the benzene ring.
Hexylbenzene: A compound with a hexyl chain attached to the benzene ring.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl group and a methyl-substituted hexenyl chain, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
502760-12-5 |
|---|---|
Molekularformel |
C19H28 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-methylhex-5-enyl)benzene |
InChI |
InChI=1S/C19H28/c1-3-15-19(2,18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h3-4,6-7,10-11,18H,1,5,8-9,12-16H2,2H3 |
InChI-Schlüssel |
DTZCPQABKWGKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)(CC=C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


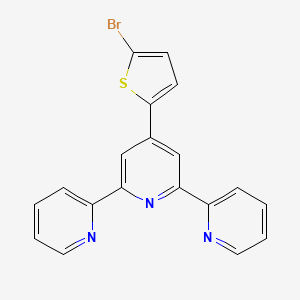
![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
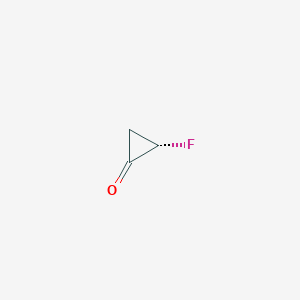
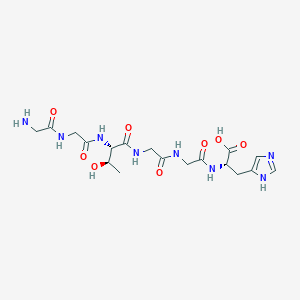
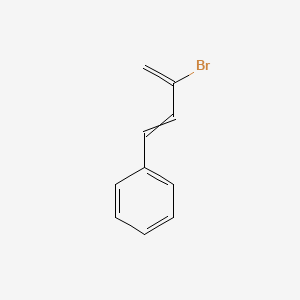
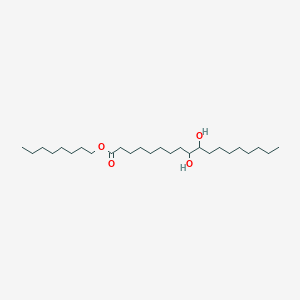

![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
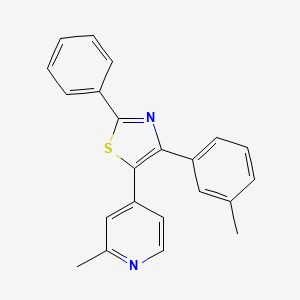

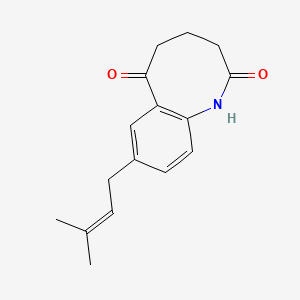
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
